

# The Stereochemistry and Absolute Configuration of (-)-Fructigenine A: A Technical Guide

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## Compound of Interest

Compound Name: *Fructigenine A*

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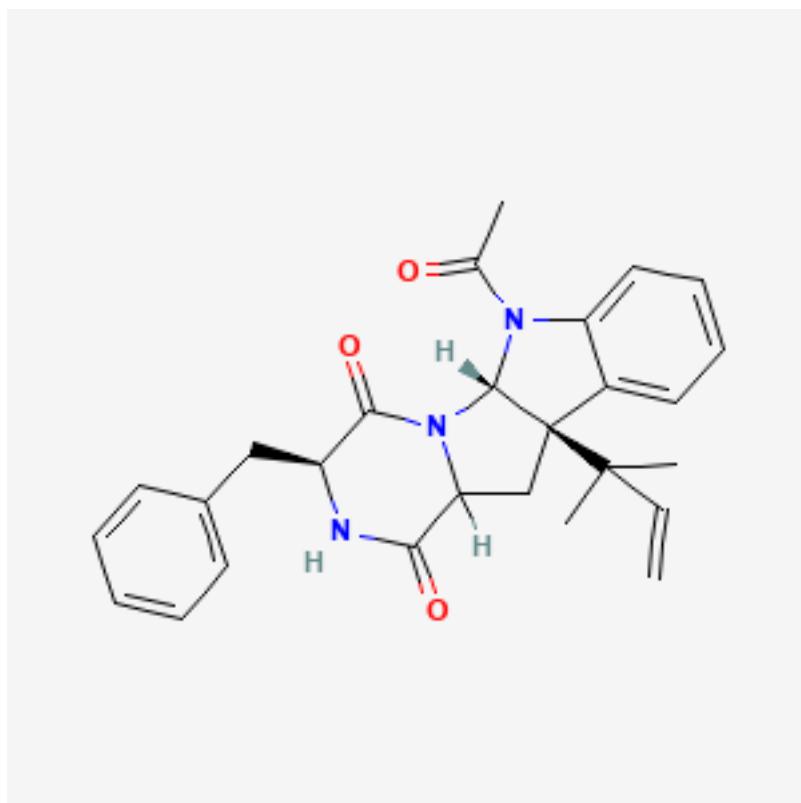
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fructigenine A**, a hexahydropyrazino[2,1-b]pyrrolo[2,3-b]indole alkaloid isolated from *Penicillium fructigenum*, has garnered interest due to its biological activities, including growth-inhibitory effects on leukemia L-5178Y cells. A crucial aspect for any further development, particularly in medicinal chemistry and pharmacology, is the precise understanding of its three-dimensional structure. This technical guide provides a detailed overview of the stereochemistry and absolute configuration of the naturally occurring enantiomer, **(-)-Fructigenine A**. The absolute configuration was definitively established through its first total synthesis by Kawasaki and coworkers, which confirmed the natural product as the **(-)-enantiomer**.<sup>[1][2]</sup> This guide summarizes the key experimental evidence, protocols, and analytical data that underpin our current understanding of **Fructigenine A**'s stereochemical architecture.

## Absolute Configuration of Fructigenine A

The absolute configuration of **(-)-Fructigenine A** has been determined to be **(1R,4S,9R)** based on its enantioselective total synthesis.<sup>[1][2]</sup> The structure possesses three stereocenters within its complex tetracyclic core. The IUPAC name, reflecting this stereochemistry, is **(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0<sup>2,7.0<sup>10,15</sup></sup>]hexadeca-10,12,14-triene-3,6-dione**.



**Figure 1.** Chemical structure of **Fructigenine A** with stereocenters highlighted.

The primary method for the assignment of the absolute configuration was the comparison of the specific rotation of the synthesized molecule with that of the natural product. The synthesis commenced from starting materials of known chirality, allowing for the predictable and controlled formation of the stereocenters in the final product.

## Quantitative Stereochemical Data

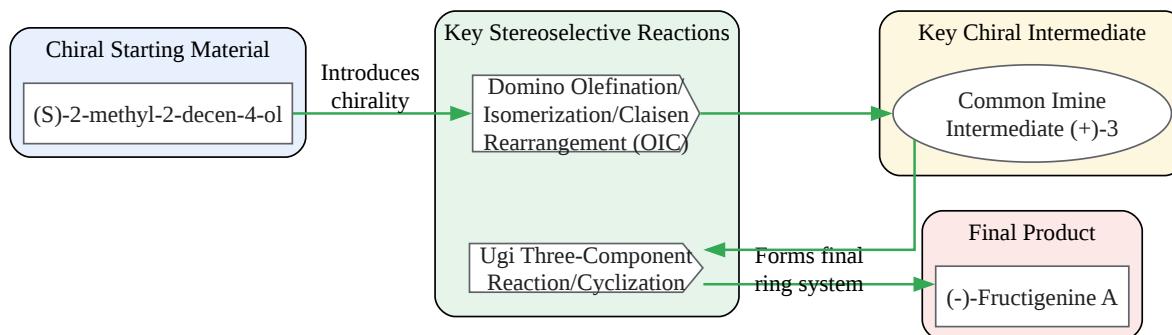
The comparison of the chiroptical properties of the synthetic and natural **(-)-Fructigenine A** was the cornerstone for the confirmation of its absolute configuration. The key quantitative data is summarized below.

Property	Value	Method	Reference
Specific Rotation ( $[\alpha]D$ )	Identical for natural and synthetic samples	Polarimetry	Takiguchi, S., et al. J. Org. Chem. 2010. [1]
$^1H$ NMR	Identical for natural and synthetic samples	NMR Spectroscopy	Takiguchi, S., et al. J. Org. Chem. 2010.
$^{13}C$ NMR	Identical for natural and synthetic samples	NMR Spectroscopy	Takiguchi, S., et al. J. Org. Chem. 2010.

Note: Specific numerical values for optical rotation and detailed NMR peak lists are available in the primary publication and its supporting information.

## Enantioselective Total Synthesis: The Key to Stereochemical Assignment

The absolute configuration of **(-)-Fructigenine A** was unequivocally established through its total synthesis. The synthetic strategy relied on the introduction of chirality from a known source and its subsequent transfer and control throughout the reaction sequence. The logical workflow for this synthesis is outlined below.



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Caption: Logical workflow for the enantioselective total synthesis of (-)-**Fructigenine A**.

## Experimental Protocols for Key Stereochemical-Determining Steps

The successful determination of **Fructigenine A**'s stereochemistry hinged on several key, highly stereoselective reactions. The methodologies for these critical steps, as described by Kawasaki and colleagues, are detailed below.[\[1\]](#)

### A. Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

This reaction was pivotal in setting a key stereocenter in an early intermediate.

- Objective: To construct an enantiomerically enriched oxindole intermediate.
- Reactants:
  - Ether 5, prepared from 1-acetylindolin-3-one and (S)-2-methyl-2-decen-4-ol (99% ee).
  - Diethyl cyanomethylphosphonate.
- Reagents and Conditions:
  - Base: Potassium tert-butoxide (t-BuOK).
  - Solvent: Anhydrous polar aprotic solvent (e.g., THF).
  - Temperature: Reaction initiated at low temperature (-78 °C) and gradually warmed to 0 °C.
- Procedure Outline:
  - A solution of diethyl cyanomethylphosphonate and t-BuOK is prepared in the reaction solvent at -78 °C.
  - A solution of ether 5 is added dropwise to the cooled reagent mixture.
  - The reaction is allowed to stir and warm slowly to 0 °C over a defined period.

- The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution).
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- Purification is achieved via column chromatography to yield the enantiomerically enriched oxindole.
- Outcome: This domino reaction proceeded with high enantioselectivity, producing the desired oxindole in 89% yield and 99% enantiomeric excess (ee).

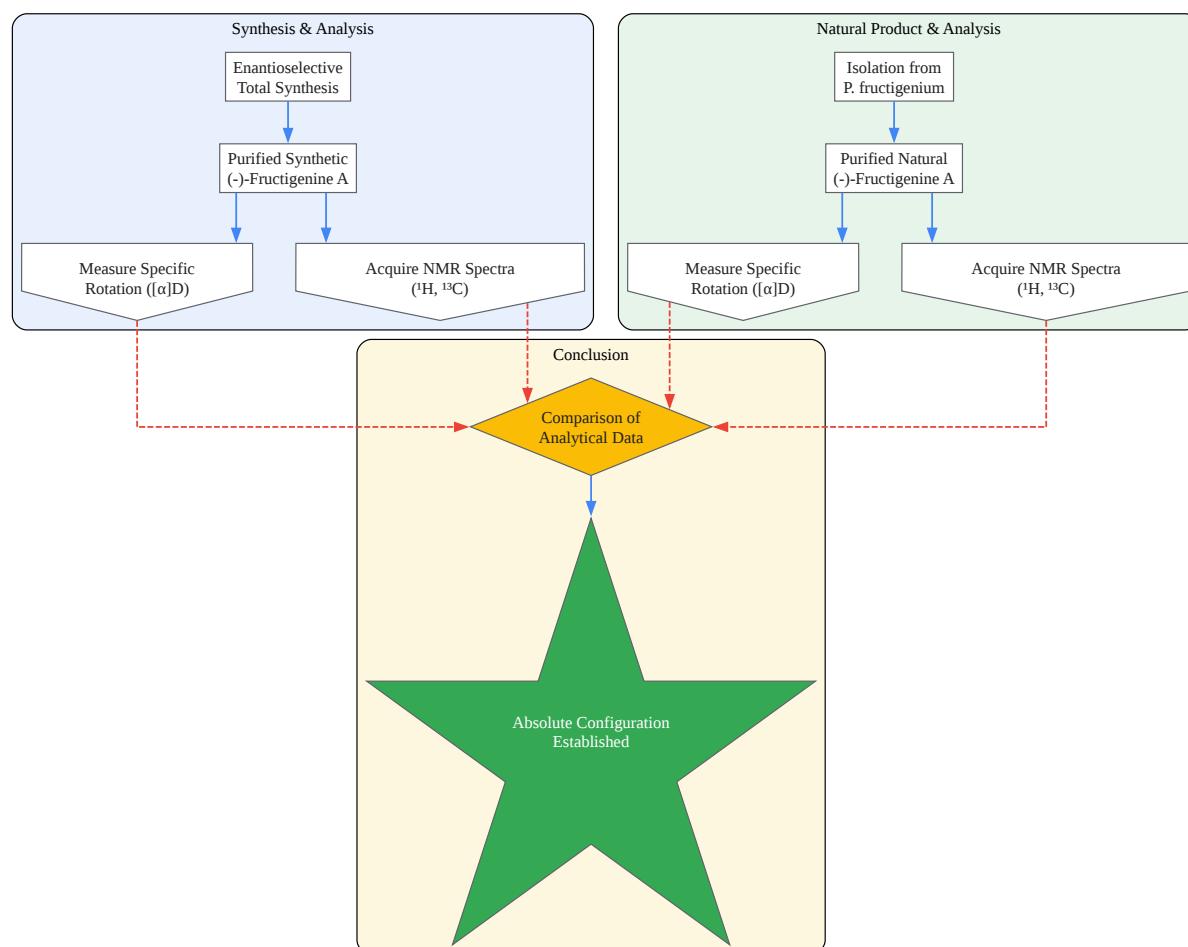
## B. Ugi Three-Component Reaction and Cyclization

This sequence was employed to construct the complex pyrazino ring system of **Fructigenine A**.

- Objective: To assemble the core heterocyclic ring system with the correct stereochemistry.
- Reactants:
  - The common imine intermediate (+)-3.
  - An appropriate N-protected amino acid (e.g., N-Boc-L-phenylalanine).
  - An isonitrile.
- Procedure Outline (Ugi Reaction):
  - The imine, amino acid, and isonitrile are combined in a suitable solvent (e.g., methanol).
  - The mixture is stirred at room temperature for a specified duration until the reaction is complete (monitored by TLC).
  - The solvent is removed under reduced pressure, and the resulting tripeptide intermediate is purified.
- Procedure Outline (Cyclization):

- The N-Boc protecting group is removed from the tripeptide intermediate under acidic conditions (e.g., TFA in dichloromethane).
- The resulting amine is then subjected to cyclization conditions. This may involve heating with a condensing agent (e.g., phosphorus oxychloride) to facilitate the ring closure.
- The reaction mixture is worked up and purified by chromatography to yield the tetracyclic **Fructigenine A** core.

The experimental workflow for determining the absolute configuration is visualized below.

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Caption: Experimental workflow for the confirmation of the absolute configuration of **Fructigenine A**.

## Conclusion

The absolute configuration of **(-)-Fructigenine A** is definitively (1R,4S,9R). This was established through a rigorous and highly stereocontrolled total synthesis. The identity of the synthetic product with the natural isolate was confirmed by comparing their specific rotation and NMR spectra. The detailed synthetic protocols, particularly the domino OIC reaction and the Ugi-based ring formation, provide a robust framework for accessing this and related alkaloids for further biological evaluation and structure-activity relationship studies. For any research or drug development program involving **Fructigenine A**, adherence to this established stereochemical assignment is critical.

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## References

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